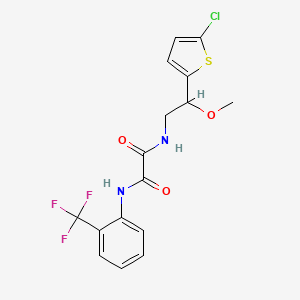

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c1-25-11(12-6-7-13(17)26-12)8-21-14(23)15(24)22-10-5-3-2-4-9(10)16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJWYJFFZPNBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps:

Formation of the Thiophene Derivative: The initial step involves the preparation of 5-chlorothiophene-2-carboxylic acid. This can be achieved through the chlorination of thiophene followed by carboxylation.

Introduction of the Methoxyethyl Group: The next step involves the alkylation of the thiophene derivative with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

Formation of the Oxalamide: The final step involves the reaction of the substituted thiophene with oxalyl chloride to form the oxalamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can reduce the oxalamide group to the corresponding amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is in the development of pharmaceuticals. The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Recent studies have indicated that oxalamides, including this compound, exhibit anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that this compound may also possess similar bioactivity and warrants further investigation.

Material Science

The compound's unique thiophene and trifluoromethyl groups enhance its electronic properties, making it suitable for applications in organic electronics and materials science. Thiophenes are known for their conductivity and stability, which can be harnessed in the development of organic semiconductors.

Data Table: Comparison of Conductive Properties

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| This compound | TBD | Organic Electronics |

| Related Thiophene Derivative | TBD | Organic Photovoltaics |

Environmental Chemistry

Oxalamides have been studied for their potential use in environmental remediation processes due to their ability to bind with heavy metals and other pollutants. The stability of the oxalamide functional group under various environmental conditions makes it a candidate for further research in this area.

Case Study: Heavy Metal Binding

Research has demonstrated that similar oxalamides can effectively chelate heavy metals like lead and cadmium, reducing their bioavailability in contaminated environments. This application could be explored for this compound.

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

2-Methoxyethyl bromide: Used in the alkylation step.

Oxalyl chloride: Used in the formation of the oxalamide.

Uniqueness

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. The presence of both a thiophene ring and a trifluoromethyl group enhances its potential for diverse applications, distinguishing it from other similar compounds.

Biological Activity

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene moiety, which is known for its diverse biological interactions, and a trifluoromethyl phenyl group that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.8 g/mol. The compound's structure is characterized by the following components:

- Chlorothiophene moiety : This component may contribute to antimicrobial and anti-inflammatory activities.

- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, potentially improving bioavailability.

- Oxalamide functional group : This structure often exhibits significant biological activity, including enzyme inhibition.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural characteristics exhibit notable antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The mechanism of action may involve disruption of bacterial cell function through inhibition of macromolecular synthesis.

In Vitro Antimicrobial Evaluation :

- Minimum Inhibitory Concentration (MIC) : Compounds similar to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(trifluoromethyl)phenyl)oxalamide have demonstrated MIC values in the low micromolar range against various pathogens .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested by studies on related oxalamides. These compounds can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses . The presence of electron-withdrawing groups like trifluoromethyl may enhance this activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(trifluoromethyl)phenyl)oxalamide:

-

Antimicrobial Efficacy : A study demonstrated that certain oxalamides exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives achieving over 90% inhibition of biofilm formation .

Compound Target Bacteria MIC (µg/mL) Compound A MRSA 1.5 Compound B E. faecalis 3.0 Compound C S. aureus 0.8 - Cell Viability Studies : In vitro studies indicated that some derivatives had IC50 values below 20 µM for cytotoxicity against cancer cell lines, suggesting potential antitumor properties .

Q & A

Q. How does this compound interact with specific biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., EGFR kinase) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.